3-Thiopheneethanol

描述

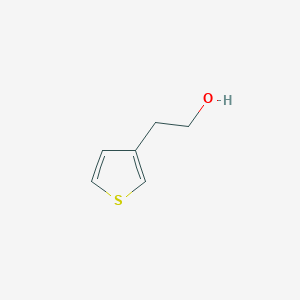

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-thiophen-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c7-3-1-6-2-4-8-5-6/h2,4-5,7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPNNBPPDFTQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160319 | |

| Record name | Thiophene-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13781-67-4 | |

| Record name | 3-Thiopheneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13781-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-3-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013781674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-3-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Thiopheneethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT9D7W9SX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Thiopheneethanol chemical and physical properties

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 3-Thiopheneethanol, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 2-(3-Thienyl)ethanol, is a heterocyclic compound with a thiophene ring substituted with an ethanol group.[1][2] It is a valuable intermediate in the synthesis of various pharmaceutical and research chemicals.[3]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Clear colorless to yellowish-brown liquid | [1][4][5] |

| Molecular Formula | C₆H₈OS | [1][2][5] |

| Molecular Weight | 128.19 g/mol | [1][2][6] |

| Density | 1.144 g/mL at 25 °C | [1][4][5][6] |

| Boiling Point | 110-111 °C at 14 mmHg | [1][4][5][6] |

| Flash Point | 199 °F (92.8 °C) | [1][7] |

| Refractive Index | n20/D 1.552 | [1][4][5][6] |

| Water Solubility | Sparingly soluble (0.059 g/L at 25 °C) | [1][4][5] |

| pKa | 14.92 ± 0.10 (Predicted) | [1][4] |

| LogP | 1.07 | [1][5] |

Table 2: Identification and Registry Numbers

| Identifier | Value | Reference |

| CAS Number | 13781-67-4 | [1][2][6] |

| EC Number | 237-434-7 | [2][6] |

| MDL Number | MFCD00009766 | [1][7] |

| Beilstein Registry Number | 107080 | [4][6] |

| InChIKey | YYPNNBPPDFTQFX-UHFFFAOYSA-N | [1][4][6] |

| SMILES | OCCc1ccsc1 | [6][8] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are outlined synthesis protocols derived from available literature.

Protocol 1: Reduction of 2-(Thiophen-3-yl)acetic acid

This protocol describes the synthesis of this compound via the reduction of 2-(thiophen-3-yl)acetic acid using lithium aluminum hydride (LiAlH₄).[1]

-

Materials:

-

2-(thiophen-3-yl)acetic acid (0.1 mol, 14.2 g)

-

Lithium aluminum hydride (LiAlH₄) (0.12 mol, 4.56 g)

-

Tetrahydrofuran (THF), anhydrous (300 mL)

-

Ethyl acetate (EtOAc) (200 mL)

-

Water

-

Anhydrous sodium sulfate

-

Diatomaceous earth

-

-

Procedure:

-

To a suspension of LiAlH₄ (4.56 g) in anhydrous THF (200 mL) at 0 °C, stir the mixture.[1]

-

Slowly add a solution of 2-(thiophen-3-yl)acetic acid (14.2 g) dissolved in anhydrous THF (100 mL) dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.[1]

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours.[1]

-

To quench the reaction, slowly add EtOAc (200 mL) followed by the cautious addition of water (5 mL).[1]

-

Filter the resulting suspension through diatomaceous earth.[1]

-

Dry the filtrate with anhydrous sodium sulfate.[1]

-

Concentrate the dried filtrate under reduced pressure to yield 2-(thiophen-3-yl)ethanol. The reported yield for this procedure is approximately 99% (12.44 g).[1]

-

The product can be characterized by ¹H NMR spectroscopy.[1]

-

Protocol 2: Synthesis from Ethylene Glycol and Thionyl Chloride (Patented Method)

This method outlines a multi-step synthesis process.[9]

-

Step 1: Preparation of Ethylene Sulfite

-

Add ethylene glycol (1.0 eq) and a halogenated hydrocarbon solvent (e.g., dichloromethane) to a reactor.[9]

-

Cool the system to 30-40°C and slowly add thionyl chloride.[9]

-

After the reaction is complete, adjust the pH of the system to 8-9 with a basic solution (e.g., sodium carbonate solution) and separate the organic phase.[9]

-

-

Subsequent Steps: The patented method involves further reactions with a ruthenium trichloride aqueous solution and sodium hypochlorite, followed by reactions with tribromothiophene and n-butyllithium, and finally hydrolysis with dilute sulfuric acid to obtain the final product.[9]

Applications in Drug Development and Research

This compound is a versatile building block in the synthesis of a variety of compounds with significant applications in the pharmaceutical industry.

-

Synthesis of Active Pharmaceutical Ingredients (APIs): It is a key intermediate in the production of antiplatelet medications such as ticlopidine and clopidogrel.[3][10] It is also used to synthesize thienethylamine.[3][5]

-

Development of Novel Therapeutics: The compound is utilized as a reagent in the preparation of potent inhibitors of the respiratory syncytial virus (RSV) RNA polymerase.[1]

-

Advanced Drug Delivery and Imaging: this compound is employed in the synthesis of pH-responsive near-infrared emitting conjugated polymer nanoparticles, which have potential applications in cellular imaging and controlled drug delivery.[1]

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the synthesis of this compound from 3-Thiopheneacetic acid.

References

- 1. Thiophene-3-ethanol | 13781-67-4 [chemicalbook.com]

- 2. Thiophene-3-ethanol | C6H8OS | CID 83731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. chembk.com [chembk.com]

- 6. 3-噻吩乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 13781-67-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound 99 13781-67-4 [sigmaaldrich.com]

- 9. Synthetic method of thiophene-3-ethanol - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN102241662A - Synthetic method of thiophene-3-ethanol - Google Patents [patents.google.com]

Synthesis of 3-Thiopheneethanol from 3-Bromothiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of 3-thiopheneethanol from 3-bromothiophene, a critical transformation for the production of key pharmaceutical intermediates. The document details the predominant synthetic methodology, lithium-halogen exchange followed by electrophilic quench, and offers in-depth experimental protocols. Quantitative data from various reaction conditions are presented in tabular format for clear comparison. Additionally, alternative synthetic strategies for the functionalization of 3-bromothiophene are briefly discussed.

Introduction

This compound is a valuable building block in medicinal chemistry, notably serving as an intermediate in the synthesis of antithrombotic agents such as ticlopidine and clopidogrel.[1] The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical industry. The most common and effective starting material for this synthesis is 3-bromothiophene, which can be readily functionalized at the 3-position.[2] This guide focuses on the primary synthetic route involving a lithium-halogen exchange to generate a potent 3-lithiothiophene nucleophile, which is subsequently reacted with an appropriate electrophile to introduce the desired ethanol side chain.[3]

Primary Synthetic Route: Lithiation and Electrophilic Quench

The most widely employed method for the synthesis of this compound from 3-bromothiophene involves a two-step process:

-

Lithium-Halogen Exchange: 3-Bromothiophene is treated with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (typically -78 °C) to form the highly reactive 3-thienyllithium intermediate.[3] This reaction is rapid and selective.

-

Electrophilic Quench: The 3-thienyllithium is then reacted with an electrophile that can introduce a two-carbon unit with a terminal hydroxyl group. Common electrophiles for this purpose include ethylene oxide and ethylene sulfate.[4][5]

The overall reaction is depicted in the workflow below:

Caption: Synthetic workflow for this compound.

Quantitative Data from Experimental Protocols

The following tables summarize quantitative data from various reported protocols for the synthesis of this compound via the lithiation of 3-bromothiophene.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

| Entry | Organolithium Reagent | Electrophile | Molar Ratio (Organolithium:3-Bromothiophene) | Molar Ratio (Electrophile:3-Bromothiophene) | Lithiation Temp. (°C) | Quench Temp. (°C) | Yield (%) | Purity (%) | Reference |

| 1 | n-Butyllithium | Ethylene Sulfate | 1.1:1 | 1.1:1 | -50 | 0 | - | - | [6] |

| 2 | n-Butyllithium | Ethylene Sulfate | 0.9:1 | 0.9:1 | -40 | 10 | - | - | [6] |

| 3 | tert-Butyl lithium | Ethylene Sulfate | 1.1:1 | 1.1:1 | -80 | 20 | 76 | 87 | [4] |

| 4 | tert-Butyl lithium | Ethylene Sulfate | 1.05:1 | 1.05:1 | -70 | 10 | - | - | [4] |

| 5 | Isobutyl-lithium | Ethylene Sulfate | 1.0:1 | 1.0:1 | -70 | 0 | 82 | 90 | [4] |

| 6 | n-Butyllithium | Ethylene Oxide | - | - | - | - | - | - | [1] |

Note: Yields and purities are as reported in the cited patents and may vary based on experimental setup and scale.

Detailed Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on the lithiation of 3-bromothiophene with subsequent reaction with ethylene sulfate.[4][6]

Materials:

-

3-Bromothiophene

-

Anhydrous ether solvent (e.g., Tetrahydrofuran (THF), diethyl ether)

-

Organolithium reagent (e.g., n-butyllithium, tert-butyl lithium, isobutyl-lithium in a suitable solvent like hexane)

-

Ethylene sulfate

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

-

Jacketed reactor or three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet

-

Syringes and pumps for reagent addition

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a solution of 3-bromothiophene in an anhydrous ether solvent (concentration range 0.1-0.5 g/mL).

-

Prepare a solution of ethylene sulfate in an anhydrous ether solvent (concentration range 0.1-0.5 g/mL).

-

-

Lithiation (Formation of 3-Thienyllithium):

-

In a dry, inert-atmosphere reactor, cool the 3-bromothiophene solution to the desired lithiation temperature (e.g., -70 °C to -80 °C).

-

Slowly add the organolithium reagent (e.g., tert-butyl lithium, 1.1 equivalents) to the stirred 3-bromothiophene solution, maintaining the low temperature.

-

Stir the mixture at this temperature for a sufficient time to ensure complete lithium-halogen exchange (typically 30-60 minutes).

-

-

Electrophilic Quench:

-

In a separate mixer or addition funnel, maintain the ethylene sulfate solution at the desired reaction temperature (e.g., 0 °C to 20 °C).

-

Transfer the freshly prepared 3-thienyllithium solution to the ethylene sulfate solution at a controlled rate.

-

Allow the reaction to proceed for a specified time.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding a suitable quenching solution (e.g., saturated aqueous ammonium chloride).

-

Allow the mixture to warm to room temperature.

-

Perform an aqueous work-up, extracting the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain pure this compound.

-

The experimental workflow can be visualized as follows:

Caption: Experimental workflow for this compound synthesis.

Alternative Synthetic Strategies

While the lithiation route is predominant, other modern synthetic methodologies can be applied for the functionalization of 3-bromothiophene and could potentially be adapted for the synthesis of this compound or its derivatives.

-

Grignard Reaction: Formation of the Grignard reagent, 3-thienylmagnesium bromide, followed by reaction with ethylene oxide is a classical and viable alternative to the lithiation method.[5][7] This approach may offer advantages in terms of reagent handling and cost on an industrial scale.

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide.[8][9] In this context, 3-bromothiophene could be coupled with a suitable boronic acid or ester containing the ethanol moiety.

-

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene.[10][11] 3-Bromothiophene could potentially be reacted with an alkene that can be subsequently converted to the desired alcohol.

-

Sonogashira Coupling: This method couples a terminal alkyne with an aryl or vinyl halide.[12] A protected 3-butyn-1-ol could be coupled with 3-bromothiophene, followed by deprotection and reduction of the alkyne to afford this compound.

-

These cross-coupling reactions offer a high degree of functional group tolerance and are powerful tools in organic synthesis. However, for the direct synthesis of this compound, they may require more steps compared to the lithiation or Grignard pathways.

Conclusion

The synthesis of this compound from 3-bromothiophene is a well-established process, with the lithium-halogen exchange followed by reaction with an electrophile like ethylene sulfate being the most extensively documented and efficient method. This guide provides the necessary data and protocols for researchers to implement this synthesis. The exploration of alternative routes, such as Grignard reactions and palladium-catalyzed cross-couplings, may offer further opportunities for process optimization and the development of novel synthetic strategies.

References

- 1. CN102241662A - Synthetic method of thiophene-3-ethanol - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. CN104892567A - this compound tubular-type preparation method and device thereof - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Tubular preparation method and device of 3-thiophene ethanol - Eureka | Patsnap [eureka.patsnap.com]

- 7. d.lib.msu.edu [d.lib.msu.edu]

- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Spectroscopic data of 3-Thiopheneethanol (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Analysis of 3-Thiopheneethanol

This technical guide provides an in-depth overview of the spectroscopic data for this compound (CAS No: 13781-67-4), a key intermediate in the synthesis of various pharmaceutical and organic electronic materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and Properties

-

IUPAC Name: 2-(Thiophen-3-yl)ethanol

-

Synonyms: 3-(2-Hydroxyethyl)thiophene, Thiophene-3-ethanol[1][2][3]

-

Molecular Formula: C₆H₈OS[4]

-

Molecular Weight: 128.19 g/mol [4]

Chemical Structure:

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound, respectively.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in a summarized format | Data not available | Data not available | Data not available |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in a summarized format | Data not available |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its hydroxyl and thiophene functional groups.

IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2930, ~2870 | Medium | C-H stretch (aliphatic) |

| ~1430 | Medium | C=C stretch (thiophene ring) |

| ~1040 | Strong | C-O stretch (primary alcohol) |

| ~770 | Strong | C-H out-of-plane bend (thiophene) |

Note: The exact peak positions may vary slightly depending on the sampling method (e.g., neat, ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 128 | ~60 | [M]⁺ (Molecular Ion) |

| 97 | 100 | [M - CH₂OH]⁺ (Base Peak) |

| 84 | ~20 | Thiophene radical cation |

| 58 | ~55 | C₃H₂S⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

NMR Spectroscopy (General Protocol)

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

FT-IR Spectroscopy

The infrared spectrum of this compound was obtained using a Bruker Tensor 27 FT-IR instrument.[5]

-

Neat Sample Protocol: A drop of liquid this compound is placed between two KBr or NaCl plates to form a thin film. The plates are then mounted in a sample holder and placed in the IR beam.

-

Attenuated Total Reflectance (ATR) Protocol: A small drop of the sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal. The IR beam is then passed through the crystal.[5]

A background spectrum of the empty accessory is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.[6]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. This compound [webbook.nist.gov]

- 5. Thiophene-3-ethanol | C6H8OS | CID 83731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

3-Thiopheneethanol CAS number and molecular structure

An In-depth Technical Guide to 3-Thiopheneethanol

Introduction

This compound, with the CAS number 13781-67-4, is a significant chemical intermediate in the fields of pharmaceutical synthesis and materials science.[1][2] Its structure, featuring a thiophene ring attached to an ethanol group, makes it a valuable building block for a variety of more complex molecules.[2] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound, also known as 2-(3-Thienyl)ethanol or 3-(2-Hydroxyethyl)thiophene, is a clear, colorless to yellow-brown liquid at room temperature.[3][4][5]

Molecular Structure:

-

SMILES string: OCCc1ccsc1

A 2D representation of the molecular structure is as follows:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 13781-67-4 | [3][4][5][6][7][8] |

| EC Number | 237-434-7 | [6] |

| MDL Number | MFCD00009766 | [4][6][8] |

| Appearance | Clear colorless to yellow-brown liquid | [3][4][5] |

| Boiling Point | 110-111 °C at 14 mmHg | [1][3][5] |

| Density | 1.144 g/mL at 25 °C | [1][3][5] |

| Refractive Index (n20/D) | 1.552 | [1][3][5] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [8] |

| Water Solubility | Sparingly soluble (0.059 g/L at 25°C) | [3][5][9] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Data/Reference |

| ¹H NMR | Spectra available from ChemicalBook and PubChem.[8][9] |

| ¹³C NMR | Spectra available from PubChem.[8] |

| IR | FTIR, ATR-IR, and Vapor Phase IR spectra are available on PubChem.[8] |

| Mass Spectrometry | Electron ionization mass spectrum is available on the NIST WebBook.[7] |

Experimental Protocols

Detailed methodologies for the synthesis of and reactions involving this compound are critical for its practical application.

1. Synthesis of this compound from 3-Thiopheneacetic acid

This protocol describes the reduction of 3-thiopheneacetic acid to this compound using lithium aluminum hydride (LiAlH₄).[5]

-

Materials:

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF)

-

3-Thiopheneacetic acid

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous sodium sulfate

-

Diatomaceous earth

-

-

Procedure:

-

Add LiAlH₄ (4.56 g, 0.12 mol) to 200 mL of THF in a reaction vessel at 0 °C and stir the mixture.[5]

-

Slowly add a solution of 3-thiopheneacetic acid (14.2 g, 0.1 mol) dissolved in 100 mL of THF dropwise to the LiAlH₄ mixture, maintaining the temperature at 0 °C.[5]

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for 2 hours.[5]

-

To quench the reaction, slowly add 200 mL of EtOAc to the reaction mixture, followed by 5 mL of water.[5]

-

Filter the resulting suspension through diatomaceous earth.[5]

-

Dry the filtrate with anhydrous sodium sulfate.[5]

-

Concentrate the dried filtrate to dryness to obtain this compound (12.44 g, 99% yield).[5]

-

2. Synthesis of 2-Bromo-3-(2-hydroxyethyl)thiophene from this compound

This protocol details the bromination of this compound using N-bromosuccinimide (NBS).[10]

-

Materials:

-

This compound (2-(3-thienyl)ethanol)

-

Carbon tetrachloride (CCl₄)

-

N-bromosuccinimide (NBS)

-

-

Procedure:

-

In a suitable reaction vessel, dissolve this compound (25.0 g, 0.195 mol) in 250 mL of carbon tetrachloride with stirring.[10]

-

Add N-bromosuccinimide (34.7 g, 0.195 mol) in several portions over a 15-minute period.[10]

-

Stir the mixture at room temperature for one hour.[10]

-

Remove the succinimide by filtration.[10]

-

Concentrate the filtrate in vacuo at room temperature to yield the product, 2-Bromo-3-(2-hydroxyethyl)thiophene, as a viscous amber oil (40.2 g, 99% yield).[10]

-

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Synthesis of this compound via reduction.

Caption: Bromination of this compound.

Applications in Research and Drug Development

This compound is a versatile reagent with several important applications:

-

Pharmaceutical Intermediate: It is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[2] Notably, it is used in the production of antiplatelet drugs such as ticlopidine and clopidogrel.[2][11] The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[12]

-

Synthesis of Derivatives: It serves as a starting material for a wide range of ether and ester derivatives.[5] These derivatives are often explored for their own biological activities or used in further synthetic steps.

-

Advanced Materials: this compound is used as a reagent in the synthesis of pH-responsive near-infrared emitting conjugated polymer nanoparticles.[2][5] These nanoparticles have potential applications in cellular imaging and controlled drug delivery.[2][5]

-

Antiviral Research: It has been utilized in the preparation of potent inhibitors of the respiratory syncytial virus (RSV) RNA polymerase, indicating its potential in the development of antiviral therapies.[2][5]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. rsc.org [rsc.org]

- 4. CN104892567A - this compound tubular-type preparation method and device thereof - Google Patents [patents.google.com]

- 5. Thiophene-3-ethanol | 13781-67-4 [chemicalbook.com]

- 6. Synthetic method of thiophene-3-ethanol - Eureka | Patsnap [eureka.patsnap.com]

- 7. This compound [webbook.nist.gov]

- 8. Thiophene-3-ethanol | C6H8OS | CID 83731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thiophene-3-ethanol(13781-67-4) 1H NMR spectrum [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. CN102241662A - Synthetic method of thiophene-3-ethanol - Google Patents [patents.google.com]

- 12. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Thiopheneethanol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Thiopheneethanol, a heterocyclic alcohol with the formula C₆H₈OS, has emerged as a critical building block in the synthesis of pharmaceuticals, particularly antithrombotic agents. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this compound. It includes a detailed examination of its physicochemical properties, spectroscopic data, and the evolution of its synthesis from early methods to modern industrial processes. Furthermore, this guide elucidates the significant role of this compound as a key intermediate in the synthesis of clopidogrel and ticlopidine, and details the P2Y12 receptor signaling pathway, the therapeutic target of these drugs. Detailed experimental protocols and visual diagrams of synthetic workflows are provided to aid researchers in their scientific endeavors.

Introduction

This compound, also known as 2-(3-thienyl)ethanol, is a colorless to pale yellow liquid.[3] Its strategic importance lies in its utility as a key intermediate in the synthesis of several commercially successful drugs, most notably the antiplatelet agents ticlopidine and clopidogrel.[2][4] The development of efficient and scalable synthetic routes to this compound has therefore been a significant focus of research in both academic and industrial settings.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis and drug development. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈OS | [5] |

| Molecular Weight | 128.19 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 110-111 °C at 14 mmHg | [6] |

| Density | 1.144 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.552 | [6] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [6] |

| CAS Number | 13781-67-4 | [5] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Data/Signals | Reference(s) |

| ¹H NMR | Spectral data available in literature. | [7][8] |

| ¹³C NMR | Spectral data available in literature. | [8] |

| Mass Spectrometry (MS) | Molecular Ion Peak (m/z): 128 | [9] |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H and C-S bonds. | [4] |

Historical and Modern Synthesis of this compound

The synthesis of thiophene derivatives has been a subject of extensive study, with several classical methods applicable to the formation of the thiophene ring. The specific synthesis of this compound has evolved over time, driven by the need for more efficient, scalable, and cost-effective processes for the pharmaceutical industry.

Classical Thiophene Synthesis Routes

While not directly documented for the initial synthesis of this compound, classical methods for forming the thiophene ring provide a historical context for its synthesis. These include:

-

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide, to form the thiophene ring.[10]

-

Gewald Aminothiophene Synthesis: This reaction produces 2-aminothiophenes from an α-mercapto-ketone or aldehyde, a cyanomethylene component, and a base.[10]

-

Hinsberg Thiophene Synthesis: This synthesis involves the condensation of an α-dicarbonyl compound with diethyl thiodiacetate.[11]

These foundational methods laid the groundwork for the development of more specific syntheses of substituted thiophenes like this compound. The work of Salo Gronowitz in the field of thiophene chemistry has been particularly influential, with his comprehensive reviews and research contributing significantly to the understanding of thiophene synthesis and reactivity.[12][13][14][15]

Evolution of this compound Synthesis

Early laboratory-scale syntheses of this compound likely involved multi-step processes starting from simpler thiophene precursors. Common strategies include the reduction of 3-thiopheneacetic acid or its esters, and the reaction of a 3-thienyl Grignard reagent with ethylene oxide.[16]

More recent developments, particularly driven by the demand for clopidogrel, have focused on optimizing these routes for industrial production. Modern patented methods often start from readily available materials like 3-bromothiophene and employ organometallic intermediates to achieve high yields and purity.

Key Synthetic Methodologies and Experimental Protocols

This section details some of the prominent methods for the synthesis of this compound, complete with experimental protocols where available.

Method 1: Reduction of 3-Thiopheneacetic Acid

This is a straightforward and common laboratory method for the preparation of this compound.

-

Experimental Protocol:

-

In a reaction vessel, suspend lithium aluminum hydride (LiAlH₄) in a dry ether solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of 3-thiopheneacetic acid in the same dry solvent to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting mixture and extract the filtrate with an organic solvent.

-

Dry the combined organic extracts, evaporate the solvent, and purify the residue by distillation or chromatography to yield this compound.

-

Method 2: Grignard Reaction with Ethylene Oxide

This method utilizes a 3-thienyl Grignard reagent, which is a versatile intermediate in thiophene chemistry.

-

Experimental Protocol:

-

Prepare the 3-thienylmagnesium bromide Grignard reagent by reacting 3-bromothiophene with magnesium turnings in a dry ether solvent.

-

Cool the Grignard reagent solution to a low temperature (e.g., -78 °C).

-

Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent.

-

Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

-

Method 3: Modern Patented Synthesis from 3-Bromothiophene

Recent patents describe efficient, large-scale syntheses. One such approach involves the reaction of a lithiated thiophene intermediate with ethylene sulfate.[17]

-

Conceptual Workflow: This method avoids the direct use of hazardous ethylene oxide gas.

Role in Drug Development: Ticlopidine and Clopidogrel

The primary application of this compound in the pharmaceutical industry is as a crucial starting material for the synthesis of the antiplatelet drugs ticlopidine and its more widely used successor, clopidogrel.[6][18][19]

Synthesis of Clopidogrel

The synthesis of clopidogrel involves the condensation of this compound with 2-chlorophenylacetic acid derivatives. The following diagram illustrates a simplified workflow for the synthesis of the thienopyridine core of clopidogrel, for which this compound is a precursor.

Mechanism of Action and the P2Y12 Signaling Pathway

Clopidogrel and ticlopidine are prodrugs that are metabolized in the liver to an active thiol metabolite. This active metabolite irreversibly inhibits the P2Y12 subtype of adenosine diphosphate (ADP) receptors on the surface of platelets.[10][12] The inhibition of the P2Y12 receptor blocks ADP-mediated platelet activation and aggregation, thereby reducing the risk of thrombosis.

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding ADP, initiates a signaling cascade that leads to platelet activation. The key steps in this pathway are:

-

ADP Binding: ADP, released from dense granules of activated platelets, binds to the P2Y12 receptor.

-

Gαi Activation: This binding activates the inhibitory G protein, Gαi.

-

Adenylyl Cyclase Inhibition: Activated Gαi inhibits the enzyme adenylyl cyclase.

-

Reduced cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

PKA Inactivation: Lower cAMP levels result in the inactivation of Protein Kinase A (PKA).

-

VASP Dephosphorylation: Inactivated PKA can no longer phosphorylate vasodilator-stimulated phosphoprotein (VASP), leading to its dephosphorylation.

-

GPIIb/IIIa Activation: Dephosphorylated VASP is permissive for the activation of the glycoprotein IIb/IIIa receptor.

-

Platelet Aggregation: The activated GPIIb/IIIa receptor binds to fibrinogen, leading to platelet aggregation and thrombus formation.

The active metabolite of clopidogrel covalently binds to the P2Y12 receptor, preventing ADP from binding and thereby interrupting this entire signaling cascade.

Conclusion

This compound, a seemingly simple heterocyclic alcohol, holds a significant position in the landscape of medicinal chemistry and drug development. Its history is a testament to the continuous evolution of synthetic organic chemistry, driven by the demands of the pharmaceutical industry. From its conceptual roots in classical thiophene chemistry to its role as a linchpin in the production of life-saving antithrombotic drugs, this compound exemplifies the critical interplay between fundamental research and therapeutic application. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and biological relevance, offering valuable insights for researchers and professionals in the field. The continued exploration of thiophene chemistry promises to yield new derivatives with novel applications, further cementing the importance of foundational molecules like this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Mallak 2TE| 2-Thiophene Ethanol, C6H8OS, 5402-55-1, Thiophene 2 Ethanol, Active pharmaceutical Intermediate, API [mallakchemicals.com]

- 3. 1179892-19-3|5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 2-Thiopheneethanol | C6H8OS | CID 79400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiophene-3-ethanol | C6H8OS | CID 83731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? [comptes-rendus.academie-sciences.fr]

- 7. boa.unimib.it [boa.unimib.it]

- 8. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. This compound [webbook.nist.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. search.lib.jmu.edu [search.lib.jmu.edu]

- 12. Wiley-VCH - Thiophene and Its Derivatives, Volume 44, Part 3 [wiley-vch.de]

- 13. download.e-bookshelf.de [download.e-bookshelf.de]

- 14. Thiophene and Its Derivatives - Google Books [books.google.com.sg]

- 15. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Thiopheneethanol and its Common Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Thiopheneethanol is a versatile heterocyclic building block that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules. Its thiophene core is a privileged scaffold in medicinal chemistry, imparting unique physicochemical properties to its derivatives. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, established synthesis protocols, and the development of its most common and impactful derivatives. A significant focus is placed on derivatives with antiplatelet, anticancer, anti-inflammatory, and antiviral activities. Detailed experimental protocols for key syntheses and biological assays are provided to enable researchers to readily apply this information in a laboratory setting. Furthermore, this guide includes quantitative data on the biological activities of various derivatives and visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and evaluation.

Introduction to this compound

This compound, also known as 2-(3-thienyl)ethanol, is a colorless to yellowish-brown liquid with the molecular formula C₆H₈OS.[1] The presence of the sulfur-containing thiophene ring makes it an important synthon for the introduction of this heterocycle into more complex molecular architectures. The hydroxyl group provides a reactive handle for a variety of chemical transformations, including etherification and esterification, allowing for the synthesis of a diverse library of derivatives.[2][3] this compound is a key intermediate in the production of several pharmaceuticals, most notably the antiplatelet drugs ticlopidine and clopidogrel.[4] It is also utilized as a reagent in the development of advanced materials and other therapeutics, such as potent respiratory syncytial virus (RSV) RNA polymerase inhibitors.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈OS | [2][5] |

| Molecular Weight | 128.19 g/mol | [2][5] |

| CAS Number | 13781-67-4 | [2][5] |

| Appearance | Clear colorless to yellowish-brown liquid | [2][1] |

| Boiling Point | 110-111 °C at 14 mmHg | [2][6] |

| Density | 1.144 g/mL at 25 °C | [2][6] |

| Refractive Index (n20/D) | 1.552 | [2][6] |

| Water Solubility | Sparingly soluble (0.059 g/L at 25°C) | [2][7] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [3][6] |

| pKa | 14.92 ± 0.10 (Predicted) | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods involve the reduction of a 3-thienylacetic acid derivative or the reaction of a 3-thienyl organometallic reagent with ethylene oxide.

Experimental Protocol: Reduction of 3-Thiopheneacetic Acid

This method utilizes lithium aluminum hydride (LiAlH₄) to reduce the carboxylic acid functionality of 3-thiopheneacetic acid to the corresponding primary alcohol.

Materials:

-

3-Thiopheneacetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous sodium sulfate

-

Diatomaceous earth

Procedure:

-

To a stirred suspension of LiAlH₄ (4.56 g, 0.12 mol) in anhydrous THF (200 mL) at 0 °C, slowly add a solution of 3-thiopheneacetic acid (14.2 g, 0.1 mol) in anhydrous THF (100 mL) dropwise, maintaining the temperature at 0 °C.[8]

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for 2 hours.[8]

-

Slowly and carefully quench the reaction by the dropwise addition of EtOAc (200 mL), followed by water (5 mL).

-

Filter the resulting suspension through a pad of diatomaceous earth.

-

Dry the filtrate over anhydrous sodium sulfate.

-

Concentrate the dried filtrate under reduced pressure to yield 2-(thiophen-3-yl)ethanol (12.44 g, 99% yield).[2]

Experimental Protocol: Grignard Reaction of 3-Bromothiophene with Ethylene Oxide

This protocol involves the formation of a Grignard reagent from 3-bromothiophene, which then undergoes a nucleophilic attack on ethylene oxide to form the desired product after acidic workup.

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Ethylene oxide

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a solution of 3-bromothiophene in anhydrous diethyl ether or THF to the magnesium turnings to initiate the Grignard reaction.

-

Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

-

Slowly bubble ethylene oxide gas through the stirred Grignard solution or add a pre-condensed solution of ethylene oxide in the reaction solvent.

-

After the reaction is complete, quench it by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Common Derivatives of this compound and Their Applications

The versatility of this compound as a synthetic precursor has led to the development of a wide range of derivatives with significant biological activities.

Antiplatelet Agents: Ticlopidine and Clopidogrel

Ticlopidine and clopidogrel are thienopyridine derivatives that are clinically used as antiplatelet agents to prevent thrombotic events.[4][9] Both are prodrugs that require metabolic activation to their active form, which irreversibly inhibits the P2Y12 receptor on platelets.[10] This inhibition blocks the binding of adenosine diphosphate (ADP), a key signaling molecule in platelet activation and aggregation.[7][11]

A common synthetic route to ticlopidine hydrochloride starts from this compound. The hydroxyl group is first activated, typically by conversion to a tosylate, followed by condensation with o-chlorobenzylamine and subsequent ring closure.[5]

The antiplatelet efficacy of clopidogrel has been demonstrated to be dose-dependent. In clinical studies, clopidogrel at doses of 10, 25, 50, 75, or 100 mg once daily resulted in a 29% to 44% inhibition of ADP-induced platelet aggregation.[12] These effects were comparable to those of ticlopidine.[12]

| Compound | Dose | Assay | % Inhibition of Platelet Aggregation | Reference(s) |

| Clopidogrel | 10-100 mg OD | ADP (5 µM)-induced aggregation | 29 - 44% | [12] |

| Ticlopidine | 250 mg BID | ADP (5 µM)-induced aggregation | Not significantly different from clopidogrel | [12] |

Anticancer Agents

The thiophene scaffold is present in numerous compounds with potent anticancer activity. These derivatives often exert their effects by inhibiting key signaling molecules involved in cancer cell proliferation and survival, such as protein kinases.

The cytotoxic effects of various thiophene derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potency of these compounds.

| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Thiophene Carboxamides | Compound 2b | Hep3B (Hepatocellular Carcinoma) | 5.46 | [4] |

| Compound 2d | Hep3B (Hepatocellular Carcinoma) | 8.85 | [4] | |

| Compound 2e | Hep3B (Hepatocellular Carcinoma) | 12.58 | [4] | |

| Thieno[2,3-d]pyrimidines | Compound 5 | MCF-7 (Breast Cancer) | 7.301 ± 4.5 | [10] |

| Compound 8 | MCF-7 (Breast Cancer) | 4.132 ± 0.5 | [10] | |

| Compound 5 | HepG-2 (Hepatocellular Carcinoma) | 5.3 ± 1.6 | [10] | |

| Compound 8 | HepG-2 (Hepatocellular Carcinoma) | 3.3 ± 0.90 | [10] | |

| Fused Thiophene Derivatives | Compound 4c | VEGFR-2 (Kinase Assay) | 0.075 | [13] |

| Compound 3b | VEGFR-2 (Kinase Assay) | 0.126 | [13] |

Anti-inflammatory Agents

Thiophene-containing molecules have been investigated for their anti-inflammatory properties, with some derivatives showing inhibitory activity against key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[14][15]

The inhibitory potential of thiophene derivatives against inflammatory enzymes is quantified by their IC₅₀ values.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference(s) |

| Compound 1 (Filali et al.) | 5-LOX | 29.2 | [16] |

| Compound 2 (Chiasson et al.) | 5-LOX | 6.0 | [16] |

| Compound 3 (Chiasson et al.) | 5-LOX | 6.6 | [16] |

Antiviral Agents: RSV Inhibitors

This compound is a known reagent in the synthesis of potent non-nucleoside inhibitors of the respiratory syncytial virus (RSV) RNA-dependent RNA polymerase (RdRp).[2][8] These inhibitors bind to the viral polymerase, preventing the replication of the viral genome and transcription of viral mRNAs.[17]

Experimental Protocols for Biological Assays

ADP-Induced Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to measure platelet aggregation in response to ADP.[7]

Materials:

-

Human whole blood collected in 3.2% sodium citrate tubes

-

Phosphate-buffered saline (PBS)

-

ADP stock solution (e.g., 1 mM)

-

Test compounds (e.g., clopidogrel active metabolite) dissolved in a suitable vehicle (e.g., DMSO)

-

Light transmission aggregometer

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. Carefully collect the upper PRP layer.

-

Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the remaining cells. Collect the supernatant (PPP).

-

Assay Setup: Adjust the aggregometer baseline to 0% light transmission with PRP and 100% with PPP.

-

Incubation: Pre-incubate PRP with the test compound or vehicle at 37 °C for a specified time.

-

Aggregation Measurement: Add ADP to the PRP to induce aggregation and record the change in light transmission for 5-10 minutes.

-

Data Analysis: Determine the maximal aggregation percentage and calculate the IC₅₀ value for the test compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC₅₀ value of a test compound against a target kinase.[1]

Materials:

-

Recombinant kinase

-

Kinase substrate

-

ATP

-

Kinase assay buffer

-

Test compound (thiophene derivative)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Assay Plate Setup: Add the diluted compound or DMSO (for controls) to the wells of the assay plate.

-

Kinase Reaction: Add a master mix of the kinase and its substrate to the wells. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).

-

Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

RSV Plaque Reduction Assay

This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[18]

Materials:

-

HEp-2 cells (or other susceptible cell line)

-

Respiratory Syncytial Virus (RSV)

-

Cell culture medium

-

Test compound (thiophene derivative)

-

Overlay medium (e.g., containing methylcellulose)

-

Formalin

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed HEp-2 cells in 24-well plates and grow to confluence.

-

Infection: Infect the cell monolayers with a dilution of RSV that will produce 50-100 plaques per well.

-

Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing serial dilutions of the test compound.

-

Incubation: Incubate the plates at 37 °C until plaques are visible (typically 4-5 days).

-

Staining: Fix the cells with formalin and stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the 50% effective concentration (EC₅₀).

Conclusion

This compound is a cornerstone molecule in the synthesis of a multitude of thiophene-containing compounds with significant therapeutic potential. Its derivatives have demonstrated a broad range of biological activities, including antiplatelet, anticancer, anti-inflammatory, and antiviral effects. This technical guide has provided a comprehensive overview of this compound, including its properties, synthesis, and the development of its key derivatives. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of novel thiophene-based therapeutics. The continued investigation into the synthesis and biological evaluation of this compound derivatives holds great promise for the discovery of new and improved treatments for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN105601645A - Method for synthesizing ticlopidine hydrochloride - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 9. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Platelet anti-aggregating activity and tolerance of clopidogrel in atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Thiopheneethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Thiopheneethanol. Due to the limited availability of specific quantitative data in public literature, this document establishes a framework based on known physicochemical properties, information on related compounds, and standardized analytical methodologies. It is intended to guide researchers in handling, formulating, and analyzing this compound.

Physicochemical Properties

This compound is a clear, colorless to yellow-brown liquid.[1][2][3][4][5] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 13781-67-4 | [1][3] |

| Molecular Formula | C₆H₈OS | [1][3] |

| Molecular Weight | 128.19 g/mol | [1][6] |

| Boiling Point | 110-111 °C at 14 mmHg | [1] |

| Density | 1.144 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.552 | [1] |

| Appearance | Clear colorless to yellow-brown liquid | [1][3][4] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation.

2.1. Aqueous Solubility

This compound is sparingly soluble in water.[1][2][3][4]

| Solvent | Temperature (°C) | Solubility (g/L) | Reference(s) |

| Water | 25 | 0.059 | [1][2][3] |

2.2. Organic Solvent Solubility

| Solvent | Qualitative Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane (DCM) | Soluble |

2.3. Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[9][10][11]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Solvents: Purified Water, Methanol, Ethanol, DMSO, Dichloromethane

-

Volumetric flasks

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

After equilibration, allow the vials to stand to let the undissolved material sediment.[9]

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw a sample from the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method.[10]

-

Perform the experiment in triplicate for each solvent.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for its proper storage, handling, and use in formulations.

3.1. Storage Conditions

To ensure its stability, this compound should be stored in a tightly sealed container, protected from light, in a dry and cool place, preferably at room temperature.[1][3][4]

3.2. Potential Degradation Pathways

Based on the chemistry of 3-alkylthiophenes, this compound is likely susceptible to oxidative, photochemical, and thermal degradation.[13]

3.2.1. Oxidative Degradation The sulfur atom in the thiophene ring is prone to oxidation, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones). These intermediates can be unstable and may undergo further reactions, such as ring-opening.[13]

3.2.2. Photochemical Degradation Exposure to UV or visible light in the presence of oxygen can lead to the degradation of the thiophene ring, potentially forming products similar to those from oxidative degradation.[13] This process can be initiated by photosensitization and reaction with singlet oxygen.

3.2.3. Thermal Degradation At elevated temperatures, the thiophene ring can undergo cleavage of the C-S bond, which is the weakest bond in the ring.[13] The ethanol side chain may also undergo fragmentation.

3.3. Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[14][15][16]

| Stress Condition | Proposed Conditions | Reference(s) |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | [14] |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | [14] |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | [13] |

| Photochemical | Expose solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, with a light-protected control sample. | [17][18][19] |

| Thermal | Expose solid or solution to 80 °C for 48 hours. | [13] |

General Procedure for Forced Degradation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50).

-

For each stress condition, mix the stock solution with the stressor in a vial. For thermal degradation of the solid, place the compound directly in a vial.

-

Expose the samples to the specified conditions for the designated time.

-

At appropriate time points, withdraw samples. For acid and base hydrolysis, neutralize the samples before analysis.

-

Analyze the samples using a stability-indicating HPLC-UV method to determine the percentage of degradation and to profile any degradation products.

Analytical Methodologies

4.1. Stability-Indicating HPLC-UV Method

A stability-indicating HPLC-UV method is crucial for quantifying this compound and separating it from any potential degradation products.[20][21]

Objective: To develop an HPLC-UV method for the assay of this compound and to monitor its stability.

Proposed HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at pH 7)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by UV scan of this compound (likely around 230-240 nm)

-

Column Temperature: 30 °C

Method Development and Validation:

-

Develop the method by optimizing the mobile phase composition to achieve good resolution between the parent peak of this compound and any degradation peaks observed during forced degradation studies.

-

Validate the method according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[20]

4.2. Thermal Analysis by TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information on the thermal stability of this compound.[22][23][24][25]

-

TGA: Measures the change in mass of the sample as a function of temperature, indicating the decomposition temperature.

-

DSC: Measures the heat flow to or from a sample as a function of temperature, identifying thermal events like melting and decomposition.

This analysis can help in determining the maximum temperature at which the compound is stable, which is important for manufacturing and storage.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While quantitative data is limited, the provided protocols and theoretical degradation pathways offer a robust starting point for researchers. The shake-flask method is recommended for determining solubility in various solvents. A systematic approach to forced degradation studies, coupled with the development of a stability-indicating HPLC-UV method, will be essential for fully characterizing the stability of this compound for its intended applications in research and drug development.

References

- 1. Thiophene-3-ethanol | 13781-67-4 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. Thiophene-3-ethanol | 13781-67-4 [amp.chemicalbook.com]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 6. Thiophene-3-ethanol | C6H8OS | CID 83731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gchemglobal.com [gchemglobal.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. enamine.net [enamine.net]

- 13. benchchem.com [benchchem.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. pharmtech.com [pharmtech.com]

- 17. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 18. ema.europa.eu [ema.europa.eu]

- 19. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 20. scispace.com [scispace.com]

- 21. Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. mt.com [mt.com]

- 24. Henven | Simultaneous Thermal Analyzer | STA (TGA and DSC) Thermal Analysis [cn-henven.com]

- 25. researchgate.net [researchgate.net]

A Technical Guide to 3-Thiopheneethanol: Commercial Availability, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiopheneethanol (CAS No. 13781-67-4), also known as 2-(3-thienyl)ethanol, is a versatile heterocyclic building block widely utilized in the synthesis of a variety of organic compounds. Its thiophene core is a key structural motif in numerous pharmaceuticals and advanced materials. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical and physical properties, established synthetic protocols, and its applications in drug discovery and materials science, with a focus on its relevance to biological signaling pathways.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels typically range from 97% to over 99%. The following tables summarize the commercial availability and key suppliers of this compound.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥99%[1][2] | 5g, 25g[1] |

| Simson Pharma Limited | High Quality (Certificate of Analysis provided) | Inquire for details[3] |

| Tokyo Chemical Industry (TCI) | >97.0% (GC)[4][5] | 5g, 25g[4] |

| Synthonix, Inc. | 95+% | 10g, 25g, 50g[6] |

| Santa Cruz Biotechnology | N/A | Inquire for details[7][8] |

| LookChem | Varies by supplier (grams to kilograms) | Grams, Kilograms |

| SincereChemical | 100% factory price | Inquire for details[9] |

| ChemicalBook | Varies by supplier | Grams, Kilograms[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13781-67-4 | [1][3][7][8] |

| Molecular Formula | C₆H₈OS | [1][7][8] |

| Molecular Weight | 128.19 g/mol | [1][7][8] |

| Appearance | Colorless to light orange to yellow clear liquid | [4][5] |

| Boiling Point | 110-111 °C at 14 mmHg | [1][2] |

| Density | 1.144 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.552 | [1][2] |

| Flash Point | 92 °C (closed cup) | [1][2] |

| Solubility | Sparingly soluble in water | [3] |

Synthesis and Experimental Protocols

This compound serves as a crucial starting material for the synthesis of various derivatives. Below are detailed experimental protocols for its synthesis and its use in subsequent reactions.

Synthesis of this compound from 3-Thiopheneacetic Acid

A common laboratory-scale synthesis involves the reduction of 3-thiopheneacetic acid.

Experimental Protocol:

-

Suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-thiopheneacetic acid in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.

-

Quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.

-

Filter the resulting precipitate and wash it with THF.

-

Combine the filtrate and the THF washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Synthesis of 2-(3-thienyl)ethylacetate from this compound

This compound can be readily converted to its acetate ester, a useful intermediate for polymerization and other applications.

Experimental Protocol:

-

In a three-neck flask under a nitrogen atmosphere, combine this compound, triethylamine, and 4-dimethylaminopyridine (DMAP).

-

Add acetic anhydride to the mixture and stir overnight at room temperature.

-

Quench the reaction by adding diethyl ether, followed by the slow addition of 2.0 M hydrochloric acid.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-(3-thienyl)ethylacetate.

Applications in Drug Development and Biological Signaling

The thiophene moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. This compound serves as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), particularly in the area of cardiovascular disease. It is a precursor for the synthesis of antiplatelet agents like ticlopidine and clopidogrel.[4][10]

While this compound itself is not typically a direct modulator of signaling pathways, its derivatives have been shown to possess significant biological activity. The thiophene ring's electronic properties and ability to form key interactions with biological targets make it a valuable component in the design of novel therapeutics.

Thiophene Derivatives as Signaling Pathway Modulators

Recent research has highlighted the potential of thiophene-containing compounds to inhibit critical cellular signaling pathways implicated in cancer and inflammation.

-

Wnt/β-catenin and β-tubulin Pathway Inhibition: A novel thiophene derivative, designated compound 1312, has been shown to suppress the proliferation of gastrointestinal cancer cells.[1] This compound exerts its anticancer effects by inhibiting both the Wnt/β-catenin signaling pathway and the polymerization of β-tubulin, leading to cell cycle arrest and apoptosis.[1] The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.

-

Inhibition of COX and LOX Enzymes: Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[3] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3] These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, thiophene derivatives can effectively reduce inflammation.[3]

Conclusion